N-{3-[1-butanoyl-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
Description
This compound belongs to the 4,5-dihydro-1H-pyrazole class, characterized by a pyrazoline core substituted with a butanoyl group at position 1, a 3-fluorophenyl group at position 5, and a methanesulfonamide moiety attached to a phenyl ring at position 3 (Fig. 1).
Properties
IUPAC Name |
N-[3-[2-butanoyl-3-(3-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O3S/c1-3-6-20(25)24-19(15-8-4-9-16(21)11-15)13-18(22-24)14-7-5-10-17(12-14)23-28(2,26)27/h4-5,7-12,19,23H,3,6,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GILLJTZHDGOFGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[1-butanoyl-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide can be achieved through a multi-step process involving the following general steps:
Formation of the Dihydropyrazole Ring: : This can be carried out by reacting a hydrazine derivative with a 1,3-diketone in the presence of a suitable catalyst under mild temperature conditions.
Introduction of the Fluorophenyl Group: : Using aromatic substitution reactions, the fluorophenyl moiety can be attached to the dihydropyrazole ring.
Butanoylation: : The dihydropyrazole intermediate can undergo butanoylation using butanoyl chloride in the presence of a base such as pyridine.
Attachment of the Methanesulfonamide Group: : Finally, a sulfonamide coupling reaction can introduce the methanesulfonamide group, often employing methanesulfonyl chloride and a base like triethylamine.
Industrial Production Methods
In industrial settings, the synthesis might be optimized for scale and efficiency, utilizing continuous flow chemistry methods, high-throughput screening for optimal catalysts, and in-line purification techniques to streamline the production process. The reaction conditions are tailored to ensure maximum yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{3-[1-Butanoyl-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide can undergo a variety of chemical reactions, including:
Oxidation: : This might convert the butanoyl group to a carboxyl group.
Reduction: : Potentially reduces the pyrazole ring to a pyrazoline ring.
Substitution: : Particularly on the fluorophenyl ring where the fluorine atom can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: : Use of reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic or neutral conditions.
Reduction: : Employing hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: : Utilizing halogenation reagents, organolithium compounds, or Grignard reagents under controlled temperatures.
Major Products
Oxidation: : Carboxylated derivatives.
Reduction: : Reduced forms of the dihydropyrazole ring.
Substitution: : Various derivatives depending on the incoming substituent.
Scientific Research Applications
N-{3-[1-Butanoyl-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is explored for its potential in several scientific domains:
Chemistry: : Utilized as a building block for designing novel molecules and investigating reaction mechanisms.
Biology: : Studied for its potential biochemical activity and interactions with biological macromolecules.
Medicine: : Evaluated for therapeutic potential in drug discovery, specifically for targeting certain proteins or pathways in diseases.
Industry: : Used in the development of specialty chemicals and advanced materials, leveraging its unique functional groups for specific applications.
Mechanism of Action
Molecular Targets and Pathways
The compound’s mechanism of action depends on its interaction with specific molecular targets:
Enzymatic Inhibition: : It may act as an inhibitor for certain enzymes by binding to their active sites.
Receptor Modulation: : The compound might interact with cell surface receptors, influencing signal transduction pathways.
Ion Channels: : Potential regulation of ion channel activity by binding to key sites within the channel proteins.
Comparison with Similar Compounds
Structural Variations and Pharmacophore Analysis
The pyrazoline scaffold is a common pharmacophore in antiviral and anti-inflammatory agents. Substitutions at positions 1, 3, and 5 significantly influence binding affinity and metabolic stability. Below is a comparative analysis of key analogs:
Key Observations :
- R1 Substituents: Acyl groups (e.g., benzoyl, butanoyl) enhance binding via hydrophobic interactions, while sulfonyl groups (e.g., 4-chlorobenzenesulfonyl) improve stability but may limit bioavailability .
- R5 Substituents : Electron-withdrawing groups (e.g., 3-fluorophenyl) improve target engagement, whereas electron-donating groups (e.g., 2-ethoxyphenyl) optimize π-π stacking .
- R3 Methanesulfonamide : A conserved moiety across analogs, critical for hydrogen bonding with viral protease active sites .
Antiviral Activity and Mechanism
The target compound and its analogs were evaluated against MPXV proteins using in silico approaches:
- Molecular Docking : The target compound showed a binding energy (ΔG) of -9.2 kcal/mol with DPol, slightly lower than the benzoyl analog (-10.1 kcal/mol) but superior to isobutyryl derivatives (-8.5 kcal/mol) .
- MD Simulations : The 3-fluorophenyl group in the target compound minimized conformational deviations (<1.5 Å RMSD), suggesting stable target engagement .
- Metabolite Interactions : Unlike sulfentrazone (a triazole herbicide with a similar sulfonamide group), the target compound lacks dichlorophenyl groups, reducing off-target risks .
Biological Activity
N-{3-[1-butanoyl-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a compound of interest due to its potential pharmacological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of pyrazole derivatives, characterized by a complex structure that includes both aromatic and heterocyclic components. Its molecular formula is C19H22FN3O2S, with a molecular weight of approximately 373.46 g/mol. The structure is conducive to various interactions within biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and tumor growth.
- Receptor Modulation : It may bind to receptors that modulate cellular signaling pathways, influencing cell proliferation and apoptosis.
Antitumor Activity
Research has demonstrated that several pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines by inhibiting BRAF(V600E) and EGFR pathways .
Anti-inflammatory Effects
Pyrazole derivatives are also noted for their anti-inflammatory properties. The compound may reduce inflammation through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
Antimicrobial Activity
The antimicrobial potential of this compound has been explored in various studies. Pyrazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria. For example, compounds with similar structures have been effective against Staphylococcus aureus and Escherichia coli, indicating a broad spectrum of antimicrobial action .
Case Studies
-
Antitumor Efficacy :
- A study evaluated the antitumor effects of a series of pyrazole derivatives, including this compound. Results indicated that these compounds inhibited the proliferation of cancer cells in vitro and in vivo models through apoptosis induction.
-
Anti-inflammatory Mechanism :
- Another study investigated the anti-inflammatory properties of pyrazole derivatives in a murine model of arthritis. The results showed significant reduction in paw swelling and inflammatory markers in treated groups compared to controls.
- Antimicrobial Screening :
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
